
2-(4,4-Difluorocyclohexyl)cyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a cyclohexyl group substituted with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts such as rhodium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反应分析
Types of Reactions
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
科学研究应用
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
相似化合物的比较
Similar Compounds
4,4-Difluorocyclohexane-1-carboxylic acid: Similar structure but lacks the cyclopropane ring.
2-(4,4-Difluorocyclohexyl)acetic acid: Contains an acetic acid group instead of a cyclopropane ring.
2-(4,4-Difluorocyclohexyl)benzoic acid: Features a benzoic acid group in place of the cyclopropane ring.
Uniqueness
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and fluorine-substituted cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H14F2O2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC 名称 |
2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)3-1-6(2-4-10)7-5-8(7)9(13)14/h6-8H,1-5H2,(H,13,14) |
InChI 键 |
YLANTXVGBBWOLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C2CC2C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


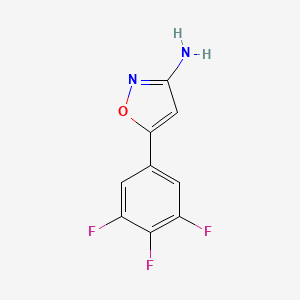
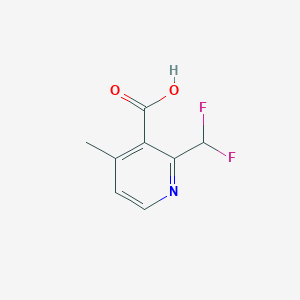

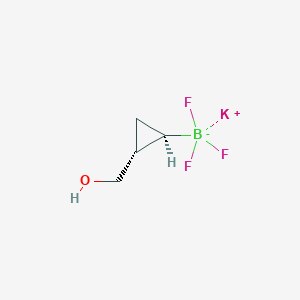
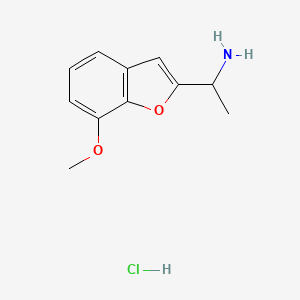
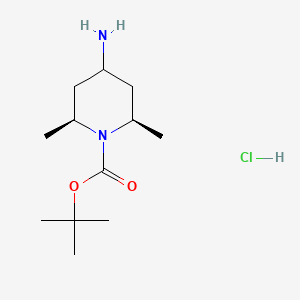
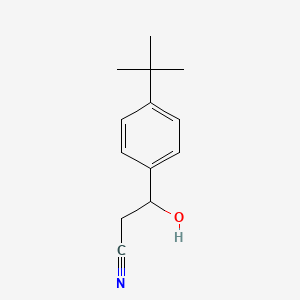
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
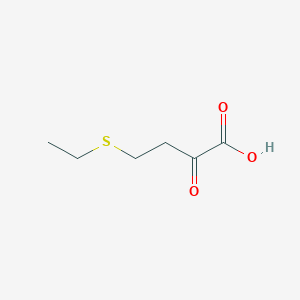
aminehydrochloride](/img/structure/B13586788.png)
